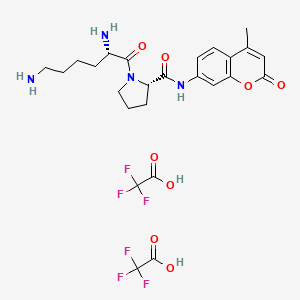

Lys-Pro-AMC (diTFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lis-Pro-AMC (diTFA) es un sustrato fluorogénico utilizado para la detección y medición de la actividad de enzimas específicas . Está compuesto por los aminoácidos lisina y prolina unidos a la 7-amino-4-metilcumarina (AMC), con ácido di-trifluoroacético (diTFA) como contraión . Este compuesto es particularmente útil en ensayos bioquímicos debido a su capacidad para producir una señal fluorescente tras la escisión enzimática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Lis-Pro-AMC (diTFA) normalmente implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. El proceso implica los siguientes pasos:

Acoplamiento: Los aminoácidos lisina y prolina se acoplan a la resina utilizando un reactivo de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan mediante ácido trifluoroacético (TFA).

Escisión: El péptido se escinde de la resina y se purifica.

Conjugación de AMC: La parte AMC se une al péptido mediante la formación de un enlace amida.

Métodos de producción industrial: La producción industrial de Lis-Pro-AMC (diTFA) sigue rutas sintéticas similares pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados y técnicas de purificación a gran escala como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Lis-Pro-AMC (diTFA) principalmente experimenta reacciones de escisión enzimática. El compuesto está diseñado para ser un sustrato para enzimas proteolíticas específicas, que escinden el enlace peptídico entre los aminoácidos y la parte AMC.

Reactivos y condiciones comunes:

Enzimas: Enzimas proteolíticas como la tripsina, la quimotripsina y la oligopeptidasa de prolina.

Amortiguadores: Solución salina tamponada con fosfato (PBS) o tampón Tris-HCl a pH fisiológico (7.4).

Temperatura: Las reacciones se llevan a cabo normalmente a 37°C para imitar las condiciones fisiológicas.

Principales productos formados: La escisión enzimática de Lis-Pro-AMC (diTFA) da como resultado la liberación de AMC libre, que produce una señal fluorescente que se puede medir espectrofotométricamente .

4. Aplicaciones de la Investigación Científica

Lis-Pro-AMC (diTFA) tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza para estudiar la cinética enzimática y la actividad, particularmente para las enzimas proteolíticas.

Biología molecular: Se emplea en ensayos para medir la actividad de las enzimas implicadas en la degradación y procesamiento de proteínas.

Medicina: Se utiliza en ensayos de diagnóstico para detectar deficiencias enzimáticas o anormalidades en muestras clínicas.

Industria: Se aplica en procesos de control de calidad para monitorear la actividad enzimática en productos farmacéuticos y biotecnológicos

Aplicaciones Científicas De Investigación

Lys-Pro-AMC (diTFA) has a wide range of applications in scientific research:

Biochemistry: Used to study enzyme kinetics and activity, particularly for proteolytic enzymes.

Molecular Biology: Employed in assays to measure the activity of enzymes involved in protein degradation and processing.

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

Industry: Applied in quality control processes to monitor enzyme activity in pharmaceutical and biotechnology products

Mecanismo De Acción

Lis-Pro-AMC (diTFA) funciona como un sustrato fluorogénico. Tras la escisión enzimática por enzimas proteolíticas específicas, la parte AMC se libera, dando como resultado una señal fluorescente. Esta fluorescencia se puede medir para determinar la actividad de la enzima. Los objetivos moleculares son los enlaces peptídicos dentro del sustrato, y las vías involucradas incluyen la escisión proteolítica y la emisión de fluorescencia .

Compuestos similares:

Lis-Pro-AMC: Similar a Lis-Pro-AMC (diTFA) pero sin el contraión diTFA.

Otros sustratos fluorogénicos: Compuestos como Gly-Pro-AMC y Ala-Pro-AMC, que también contienen la parte AMC pero difieren en la secuencia de aminoácidos.

Unicidad: Lis-Pro-AMC (diTFA) es único debido a su secuencia específica de aminoácidos y la presencia de diTFA, que mejora su solubilidad y estabilidad. Esto lo hace particularmente adecuado para ciertos ensayos enzimáticos donde otros sustratos pueden no funcionar tan bien .

Comparación Con Compuestos Similares

Lys-Pro-AMC: Similar to Lys-Pro-AMC (diTFA) but without the diTFA counterion.

Other Fluorogenic Substrates: Compounds such as Gly-Pro-AMC and Ala-Pro-AMC, which also contain the AMC moiety but differ in the amino acid sequence.

Uniqueness: Lys-Pro-AMC (diTFA) is unique due to its specific amino acid sequence and the presence of diTFA, which enhances its solubility and stability. This makes it particularly suitable for certain enzymatic assays where other substrates may not perform as well .

Propiedades

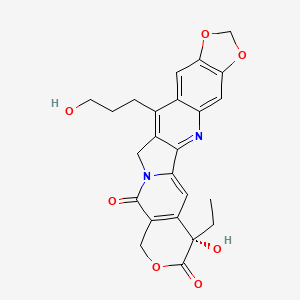

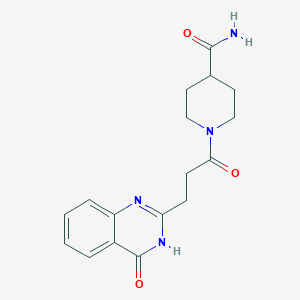

Fórmula molecular |

C25H30F6N4O8 |

|---|---|

Peso molecular |

628.5 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |

Clave InChI |

UYHIEPMMURECAA-SZKOKKDDSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)

![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)